Cas no 1546498-27-4 (Cycloheptane, [1-(bromomethyl)propyl]-)
![Cycloheptane, [1-(bromomethyl)propyl]- structure](https://pt.kuujia.com/scimg/cas/1546498-27-4x500.png)
1546498-27-4 structure
Nome do Produto:Cycloheptane, [1-(bromomethyl)propyl]-
N.o CAS:1546498-27-4
MF:C11H21Br
MW:233.18844294548
CID:5282900
Cycloheptane, [1-(bromomethyl)propyl]- Propriedades químicas e físicas
Nomes e Identificadores
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- Cycloheptane, [1-(bromomethyl)propyl]-
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- Inchi: 1S/C11H21Br/c1-2-10(9-12)11-7-5-3-4-6-8-11/h10-11H,2-9H2,1H3
- Chave InChI: RTPSLKYARCRTNT-UHFFFAOYSA-N
- SMILES: C1(C(CBr)CC)CCCCCC1
Cycloheptane, [1-(bromomethyl)propyl]- Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-675489-0.1g |
(1-bromobutan-2-yl)cycloheptane |
1546498-27-4 | 0.1g |
$892.0 | 2023-03-11 | ||
Enamine | EN300-675489-0.25g |
(1-bromobutan-2-yl)cycloheptane |
1546498-27-4 | 0.25g |
$933.0 | 2023-03-11 | ||
Enamine | EN300-675489-1.0g |
(1-bromobutan-2-yl)cycloheptane |
1546498-27-4 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-675489-0.5g |
(1-bromobutan-2-yl)cycloheptane |
1546498-27-4 | 0.5g |
$974.0 | 2023-03-11 | ||
Enamine | EN300-675489-2.5g |
(1-bromobutan-2-yl)cycloheptane |
1546498-27-4 | 2.5g |
$1988.0 | 2023-03-11 | ||
Enamine | EN300-675489-10.0g |
(1-bromobutan-2-yl)cycloheptane |
1546498-27-4 | 10.0g |
$4360.0 | 2023-03-11 | ||
Enamine | EN300-675489-0.05g |
(1-bromobutan-2-yl)cycloheptane |
1546498-27-4 | 0.05g |
$851.0 | 2023-03-11 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01064357-1g |
(1-Bromobutan-2-yl)cycloheptane |
1546498-27-4 | 95% | 1g |
¥4991.0 | 2023-04-10 | |
Enamine | EN300-675489-5.0g |
(1-bromobutan-2-yl)cycloheptane |
1546498-27-4 | 5.0g |
$2940.0 | 2023-03-11 |
Cycloheptane, [1-(bromomethyl)propyl]- Literatura Relacionada
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1. Back matter
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Peng Chen Nanoscale, 2010,2, 1474-1479
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
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